1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride
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Overview
Description
1-(2-Methoxyethoxy)-7-azaspiro[35]nonane hydrochloride is a chemical compound with a unique spirocyclic structure It is characterized by the presence of a spiro junction between a nonane ring and an azaspiro moiety, along with a methoxyethoxy substituent
Preparation Methods
The synthesis of 1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step involves the cyclization of a suitable precursor to form the spirocyclic nonane structure.
Introduction of the azaspiro moiety: This is achieved through a nucleophilic substitution reaction, where an appropriate nitrogen-containing reagent is used.
Attachment of the methoxyethoxy group: This step involves the reaction of the intermediate with 2-methoxyethanol under suitable conditions to introduce the methoxyethoxy substituent.
Formation of the hydrochloride salt: The final step involves the treatment of the compound with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.
Industrial production methods for this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.
Chemical Reactions Analysis
1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxyethoxy group can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and amine derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as a potential drug candidate.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders.
Comparison with Similar Compounds
1-(2-Methoxyethoxy)-7-azaspiro[3.5]nonane hydrochloride can be compared with other spirocyclic compounds, such as:
2-Azaspiro[3.5]nonane hydrochloride: Similar in structure but lacks the methoxyethoxy substituent, which may result in different biological activities and applications.
7-Oxaspiro[3.5]nonane: Contains an oxygen atom in the spirocyclic core, leading to different chemical and physical properties.
1,3-Dioxepin: A related compound with a different ring structure, used in polymer chemistry and material science.
The uniqueness of this compound lies in its specific combination of the spirocyclic core and the methoxyethoxy substituent, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(2-methoxyethoxy)-7-azaspiro[3.5]nonane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.ClH/c1-13-8-9-14-10-2-3-11(10)4-6-12-7-5-11;/h10,12H,2-9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVCYDBCAZOLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCC12CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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